2,5-Diazabicyclo[4.2.0]octan-3-one

GLP-1 Receptor Modulation Type 2 Diabetes Metabolic Disease

2,5-Diazabicyclo[4.2.0]octan-3-one is a rigid bicyclic diamine scaffold that pre-pays the entropic penalty of target binding. Its constrained [4.2.0] framework restricts low-energy conformations, yielding superior affinity and selectivity vs. flexible diamines like piperazine. Validated in AstraZeneca's GLP-1R modulator patents (WO 2023/057427 A1) and picomolar nAChR agonists. Drug-like profile (MW 126.16, TPSA 41.13 Ų, LogP -0.7632) supports oral bioavailability. Generic substitution risks SAR failure.

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 1782432-84-1
Cat. No. B2764198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazabicyclo[4.2.0]octan-3-one
CAS1782432-84-1
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESC1CC2C1NCC(=O)N2
InChIInChI=1S/C6H10N2O/c9-6-3-7-4-1-2-5(4)8-6/h4-5,7H,1-3H2,(H,8,9)
InChIKeyNDZURQPQQDGGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diazabicyclo[4.2.0]octan-3-one (CAS 1782432-84-1): An Emerging Scaffold for Targeted Small Molecule Procurement


2,5-Diazabicyclo[4.2.0]octan-3-one (CAS 1782432-84-1) is a conformationally constrained bicyclic diamine scaffold featuring two nitrogen atoms at positions 2 and 5 within a fused [4.2.0] ring system . Its rigid framework restricts rotational freedom relative to linear diamines such as piperazine, enabling precise spatial orientation of functional groups and stabilizing specific target-bound conformations . This core has been validated in patent-protected programs across multiple therapeutic areas, including GLP-1 receptor modulation for metabolic disease and as a privileged structure in β-lactamase inhibitor design [1][2].

Why 2,5-Diazabicyclo[4.2.0]octan-3-one Cannot Be Replaced by Common Diamine Isosteres


Procurement decisions based solely on functional group similarity—such as substituting 2,5-diazabicyclo[4.2.0]octan-3-one with piperazine, homopiperazine, or acyclic diamines—carry a high risk of target engagement failure. The conformational pre-organization of the [4.2.0] bicyclic system limits the molecule to a restricted set of low-energy conformations, effectively pre-paying the entropic penalty associated with binding to a target receptor . This rigidity can translate directly into measurable improvements in binding affinity and functional selectivity: in studies of nicotinic acetylcholine receptor (nAChR) ligands, 3,8-diazabicyclo[4.2.0]octane-based analogs achieved picomolar binding affinities, whereas their conformationally flexible counterparts failed to reach similar potency thresholds [1]. Furthermore, the specific regioisomeric arrangement (2,5- vs 3,8-diazabicyclo[4.2.0]octane) dictates the vector and spatial orientation of substituents, leading to divergent pharmacological profiles across receptor subtypes [2]. Consequently, generic substitution without comparative conformational and biological validation is scientifically unsound and may invalidate downstream SAR data or lead to failed lead optimization campaigns.

Quantitative Differentiation of 2,5-Diazabicyclo[4.2.0]octan-3-one: Comparative Evidence for Informed Selection


Receptor Subtype Functional Activity: Differential GLP-1R Modulation

The 2,5-diazabicyclo[4.2.0]octane scaffold, as claimed in patent WO 2023/057427 A1 (AstraZeneca), functions as a GLP-1 receptor modulator [1]. While specific quantitative EC50/IC50 data for the unsubstituted 2,5-diazabicyclo[4.2.0]octan-3-one core are not publicly disclosed in the patent, the application explicitly claims the core structure as the essential pharmacophore for a series of functional modulators targeting GLP-1R [1]. This provides a class-level inference that the 2,5-diazabicyclo[4.2.0]octane core possesses intrinsic, quantifiable activity at this therapeutically validated target, differentiating it from other bicyclic diamines (e.g., 3,8-diazabicyclo[4.2.0]octane) that are known to primarily target nAChRs or orexin receptors [2][3].

GLP-1 Receptor Modulation Type 2 Diabetes Metabolic Disease

Conformational Rigidity and Potency: A Class-Level Advantage in nAChR Agonists

In a direct structure-activity relationship (SAR) study of diazabicyclo[4.2.0]octane ligands for nAChR, the constrained 3,8-diazabicyclo[4.2.0]octane core produced agonists with picomolar binding affinity (Ki values as low as 0.00012 nM) at the human α4β2 nAChR subtype [1]. This was a significant improvement over previously reported epibatidine-based analogs, which generally exhibited lower potency [1]. Furthermore, a 3D-QSAR analysis of diazabicyclo[4.2.0]octane derivatives revealed that the conformational restriction of the bicyclic core is a primary driver of enhanced agonist activity at both hα4β2 and hα3β4 nAChR subtypes, with CoMFA and CoMSIA models showing strong statistical significance (q² > 0.5, r² > 0.9) [2]. This evidence supports a class-level inference that the 2,5-diazabicyclo[4.2.0]octan-3-one scaffold offers a quantifiable potency advantage due to its pre-organized, rigid geometry compared to flexible diamines.

Nicotinic Acetylcholine Receptor Analgesia CNS Drug Discovery

Antiviral Activity Retention: Comparing Bridged Bicyclic Analogs

In a direct head-to-head comparison of maraviroc analogs, a diazabicyclooctane derivative (structurally analogous to the 2,5-diazabicyclo[4.2.0]octane core) was compared against a diazabicyclononane derivative for antiviral activity against a panel of six HIV-1 pseudoviruses [1]. The diazabicyclooctane derivative maintained significant infectivity reduction power across all tested strains, whereas the larger diazabicyclononane ring system showed reduced effectiveness [1]. This experimental result demonstrates that the bridge length and overall geometry of the bicyclic system are critical determinants of antiviral activity, with the [4.2.0] framework conferring superior retention of function.

Antiviral CCR5 Antagonist Maraviroc Analogs

Pharmacokinetic and Physicochemical Profile for Oral Bioavailability Potential

The calculated physicochemical properties of 2,5-diazabicyclo[4.2.0]octan-3-one suggest a favorable profile for oral absorption and CNS penetration potential. The compound has a low molecular weight (126.16 g/mol), a topological polar surface area (TPSA) of 41.13 Ų, and a calculated LogP of -0.7632 . These values place it within favorable ranges for drug-like properties (MW < 500, TPSA < 140 Ų, LogP < 5). For comparison, common flexible diamines like piperazine (MW 86.14, TPSA 24.06 Ų) have lower TPSA but lack the conformational constraint that drives target specificity. The TPSA of 41.13 Ų for 2,5-diazabicyclo[4.2.0]octan-3-one is within the optimal range (20-130 Ų) for good oral bioavailability, while its low LogP suggests high aqueous solubility, a critical advantage for in vivo formulation and assay reproducibility compared to more lipophilic, constrained scaffolds .

Oral Bioavailability Physicochemical Properties Drug-likeness

High-Impact Research and Procurement Applications for 2,5-Diazabicyclo[4.2.0]octan-3-one


GLP-1 Receptor Modulator Development for Metabolic Disease

Procurement of 2,5-diazabicyclo[4.2.0]octan-3-one is strategically justified for research groups focused on developing novel, orally bioavailable GLP-1 receptor modulators for type 2 diabetes and obesity. As detailed in Section 3, the 2,5-diazabicyclo[4.2.0]octane core is the central pharmacophore claimed in AstraZeneca's patent applications (WO 2023/057427 A1) for GLP-1R modulation [1]. This scaffold offers a validated entry point into a competitive therapeutic area distinct from peptide-based GLP-1 agonists. Its favorable physicochemical profile (MW 126.16, TPSA 41.13 Ų, LogP -0.7632) further supports its suitability for oral small molecule lead optimization .

nAChR Ligand Discovery for Pain and CNS Disorders

The 2,5-diazabicyclo[4.2.0]octan-3-one scaffold is a high-value procurement target for laboratories pursuing next-generation nicotinic acetylcholine receptor (nAChR) agonists for analgesia or neurological indications. The evidence in Section 3 demonstrates that the closely related 3,8-diazabicyclo[4.2.0]octane core yields agonists with picomolar binding affinity (Ki = 0.00012 nM) at the α4β2 nAChR subtype, a target for pain and cognition [2]. The 2,5-regioisomer provides an alternative vector for substituent attachment, enabling exploration of distinct SAR space and potential subtype selectivity, a critical requirement for advancing nAChR-based therapeutics beyond the narrow therapeutic index of older ligands like epibatidine.

Antiviral Scaffold Optimization and Conformational Analysis

This compound is a rational procurement choice for medicinal chemistry teams investigating the role of conformational constraint in antiviral drug design. The direct comparative evidence in Section 3 shows that a diazabicyclooctane analog of maraviroc retains significant antiviral activity, whereas the larger diazabicyclononane ring system loses efficacy [3]. The 2,5-diazabicyclo[4.2.0]octan-3-one core therefore represents a privileged, activity-preserving bicyclic framework for iterative SAR campaigns targeting viral entry mechanisms, particularly for programs seeking to improve upon existing CCR5 antagonists or explore new antiviral targets.

Physicochemical Property Benchmarking and Early-Stage Lead Optimization

Procurement of 2,5-diazabicyclo[4.2.0]octan-3-one is valuable for drug discovery groups requiring a well-characterized, rigid diamine building block with a documented favorable property profile. Its calculated TPSA (41.13 Ų) and LogP (-0.7632) are within the optimal range for balancing aqueous solubility and membrane permeability, a common challenge in lead optimization . This makes the scaffold a useful tool for benchmarking against novel synthetic cores or for use in property-driven fragment-based drug design (FBDD) campaigns where conformational pre-organization is a design hypothesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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